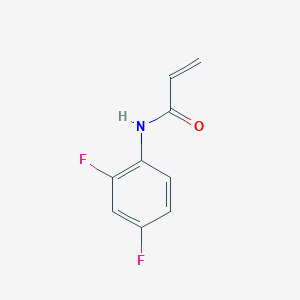

N-(2,4-difluorophenyl)prop-2-enamide

Description

Contextualization within N-Aryl Acrylamide (B121943) Chemistry and Fluorinated Organic Compounds

N-aryl acrylamides are a class of organic compounds characterized by an acrylamide group linked to an aromatic (aryl) ring. nih.gov This structural motif makes them valuable precursors in various chemical transformations, including polymerization and cycloaddition reactions. The reactivity of the acrylamide moiety, particularly its susceptibility to Michael additions, is a key feature explored in synthetic chemistry. nih.gov

The introduction of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties. springernature.comacs.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond often lead to increased thermal stability, chemical resistance, and unique electronic characteristics in the resulting compounds. springernature.com In the context of N-(2,4-difluorophenyl)prop-2-enamide, the presence of two fluorine atoms on the phenyl ring places it within the significant class of fluorinated organic compounds, which are integral to the development of advanced materials and pharmaceuticals. springernature.comacs.org The strategic placement of fluorine can influence the electronic nature of the aromatic ring, thereby affecting the reactivity of the entire molecule. acs.org

Significance of the this compound Structure for Chemical Reactivity and Material Science Applications

The structure of this compound is a composite of two key functional parts: the reactive prop-2-enamide (acrylamide) group and the electronically modified 2,4-difluorophenyl ring. This combination is pivotal to its chemical behavior and potential applications.

The acrylamide moiety (CH₂=CH-CO-NH-) is a versatile functional group. The vinyl group is susceptible to radical polymerization, making this compound a potential monomer for the synthesis of novel polymers. Polyacrylamides and their derivatives are known for their wide range of applications, including as hydrogels and in drug delivery systems. researchgate.netmdpi.com The reactivity of acrylamides with biological nucleophiles like glutathione (B108866) is also a subject of study. nih.gov

The 2,4-difluorophenyl group significantly influences the compound's properties. The two fluorine atoms are electron-withdrawing, which can modulate the electron density of the aromatic ring and the adjacent amide linkage. This electronic effect can impact the compound's reactivity in various chemical reactions. mdpi.com For instance, in polymerization reactions, the electronic nature of the aryl substituent in N-aryl acrylamides can affect the properties of the resulting polymer. Furthermore, the presence of fluorine can enhance the thermal stability and chemical resistance of materials derived from this monomer. springernature.com A similar compound, N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, has been synthesized and its thermal properties studied, indicating the interest in the thermal stability of such fluorinated acrylamides. researchgate.net

The interplay between the acrylamide's polymerizable nature and the property-enhancing effects of the difluorophenyl group makes this compound a promising candidate for the development of advanced polymers with tailored characteristics, such as high thermal stability and specific optical or electronic properties.

Overview of Advanced Research Avenues for this compound

The unique structural attributes of this compound open up several promising directions for advanced research. While specific studies on this exact compound are emerging, research on analogous structures provides a roadmap for future investigations.

A primary research avenue lies in polymer chemistry . The synthesis and characterization of homopolymers and copolymers of this compound could lead to new materials with desirable properties. Research into the polymerization of similar N-aryl acrylamides suggests potential applications in areas like molecularly imprinted polymers for selective recognition of target molecules. The incorporation of the difluorophenyl moiety is expected to impart enhanced thermal and chemical stability to these polymers.

Another area of interest is in material science , where the compound could be utilized as a building block for functional materials. The fluorine atoms can influence properties such as hydrophobicity, surface energy, and dielectric constant, making polymers derived from this monomer potentially suitable for specialized coatings, membranes, or electronic applications.

Furthermore, the reactivity of the acrylamide group can be exploited in organic synthesis . Its use as a substrate in various chemical transformations could lead to the synthesis of novel and complex organic molecules. The influence of the difluorinated ring on the stereoselectivity and efficiency of these reactions would be a valuable area of study.

Finally, given the prevalence of fluorinated compounds in medicinal chemistry , the biological activity of this compound and its derivatives could be an important research direction. nih.gov While this article does not delve into biological applications, the structural motifs present in the molecule are of interest in drug design.

Interactive Data Tables

Below are interactive tables summarizing key information related to the chemical compound and its constituent parts.

Table 1: Physicochemical Properties of a Structurally Related Compound, N-(2,4-difluorophenyl)-3-(2-furyl)prop-2-enamide

| Property | Value | Source |

| Molecular Formula | C13H9F2NO2 | PubChem |

| Molecular Weight | 249.21 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Note: Data is for a structurally related compound and is provided for contextual reference. nih.gov

Table 2: General Reactivity of Acrylamides

| Reactivity Aspect | Description | Source |

| Michael Addition | The double bond is an electrophilic Michael acceptor, reacting with nucleophiles. | nih.gov |

| Polymerization | The vinyl group can undergo radical polymerization to form polyacrylamides. | researchgate.net |

| Reaction with Nucleophiles | Acrylamides can react with soft biological nucleophiles like glutathione (GSH). | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H7F2NO |

|---|---|

Molecular Weight |

183.15 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)prop-2-enamide |

InChI |

InChI=1S/C9H7F2NO/c1-2-9(13)12-8-4-3-6(10)5-7(8)11/h2-5H,1H2,(H,12,13) |

InChI Key |

LYVPSMRHONPMRW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2,4 Difluorophenyl Prop 2 Enamide

Development of Efficient Synthetic Routes for N-(2,4-difluorophenyl)prop-2-enamide

The creation of this compound is primarily achieved through the acylation of 2,4-difluoroaniline (B146603). Various methods have been developed to improve the efficiency, speed, and environmental footprint of this transformation.

Conventional and Optimized Condensation Reactions

The most common and conventional method for synthesizing this compound is the condensation reaction between 2,4-difluoroaniline and an activated acrylic acid derivative, typically acryloyl chloride. wikipedia.org This reaction is a form of nucleophilic acyl substitution. A widely used protocol for this type of transformation is the Schotten-Baumann reaction, which is conducted in the presence of a base. wikipedia.orgbyjus.com The base, often an aqueous solution of sodium hydroxide (B78521) or an organic amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the unreacted amine and thus driving the reaction to completion. byjus.comorganic-chemistry.org

The general procedure involves dissolving 2,4-difluoroaniline in a suitable organic solvent, followed by the addition of the base and subsequent slow addition of acryloyl chloride, often at reduced temperatures to control the reaction's exothermicity. hud.ac.uk Optimization of this reaction has focused on the choice of solvent and base, as these can influence the reaction rate and the ease of product isolation. For instance, a high yield (87%) synthesis of the related compound N-(2,4-difluorophenyl)-2-fluorobenzamide was achieved using standard condensation procedures with 2,4-difluoroaniline and 2-fluorobenzoyl chloride. mdpi.com The selection of appropriate reaction conditions is crucial for minimizing side reactions and maximizing the yield of the desired amide product.

Table 1: Typical Conditions for Condensation Reactions in Amide Synthesis This table is representative of general amide synthesis; specific conditions for this compound may vary.

| Reactant A | Reactant B | Catalyst/Base | Solvent | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Aniline (B41778) | Benzoyl Chloride | Triethylamine | Cyrene™ | Room Temp. | Good | hud.ac.uk |

| 2,4-difluoroaniline | 2-fluorobenzoyl chloride | Not Specified | CH₂Cl₂ | Room Temp. | 87% | mdpi.com |

| Substituted Anilines | Acetyl Chloride | K₂CO₃ / TBAB | DMF | Room Temp. | High | |

| Acrylamide (B121943) | Stearoyl Chloride | AlCl₃ (Lewis Acid) | Acetone | Room Temp. | 50% | google.com |

Microwave-Assisted Synthesis Strategies and Reaction Optimization

To accelerate chemical reactions, reduce energy consumption, and often improve yields, microwave-assisted synthesis has emerged as a powerful technique in organic chemistry. This method has been successfully applied to the synthesis of various acrylamide derivatives. The key advantages of using microwave irradiation are significantly shorter reaction times—often minutes instead of hours—and enhanced reaction rates due to the efficient and rapid heating of the reaction mixture. nih.gov

In a comparative study on the synthesis of N-substituted acrylamides, the microwave irradiation method resulted in a 6-17% increase in product yield while reducing the reaction time from 11 hours (conventional heating) to between 7 and 21 minutes. The process typically involves mixing the reactants (e.g., an amine and an acrylic acid derivative) with a catalyst in a suitable solvent, or sometimes under solvent-free conditions, and irradiating the mixture in a microwave reactor at a specific power and for a short duration. nih.gov For instance, the synthesis of polyacrylamide/NiO nanocomposites was achieved by heating the components in ethylene (B1197577) glycol for just 5 minutes using an 800 W microwave. nih.gov The formation of acrylamide in food products has also been shown to be significantly accelerated by microwave heating compared to conventional methods. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Acrylamides Data based on the synthesis of N-(furan-2-ylmethyl)-3-(substituted phenyl) acrylamides.

| Method | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|

| Conventional Heating | ~11 hours | 72 - 85 | Simple setup |

| Microwave Irradiation | 7 - 21 minutes | 81 - 91 | Rapid reaction, higher yields, energy efficient |

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. In the context of this compound synthesis, several strategies can be employed. One approach involves the use of greener solvents. The bio-based solvent Cyrene™ has been demonstrated as an effective medium for the synthesis of amides from acid chlorides and amines, offering a more sustainable alternative to commonly used petroleum-based solvents like DMF and NMP. hud.ac.uk

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and controlling product formation. Investigations into the synthesis of this compound and related amides employ both experimental and computational methods to map out the transformation process.

Elucidation of Reaction Pathways and Intermediates via Experimental and Computational Approaches

The formation of an amide from an amine and an acyl chloride follows a well-established nucleophilic acyl substitution mechanism. byjus.com The reaction pathway can be described in several steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline attacks the electrophilic carbonyl carbon of acryloyl chloride. This step forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge and the nitrogen atom acquires a positive charge.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is a good leaving group.

Deprotonation: A base present in the reaction mixture (such as triethylamine or hydroxide) removes a proton from the positively charged nitrogen atom, yielding the final neutral amide product and a salt byproduct. byjus.com

Computational chemistry provides deeper insight into these pathways. Quantum chemical calculations, for example, have been used to explore the mechanism of related α-aryl acrylamide syntheses. nih.gov Such studies can elucidate the triple role of a catalyst (e.g., DABCO) in facilitating 1,4-addition, acting as a proton shuttle, and mediating SO₂ transfer in rearrangement reactions. nih.gov Similarly, detailed computational analysis has been applied to understand the reaction mechanism and origin of selectivity in other C-N bond-forming reactions involving anilines. nih.gov These computational tools help in visualizing transition states and intermediates that may be difficult to detect experimentally.

Role of Catalysis in the Synthesis of this compound

Catalysis is crucial in the synthesis of this compound, primarily to facilitate the reaction and improve its efficiency. In the standard Schotten-Baumann condensation, a stoichiometric amount of a base is used to neutralize the HCl byproduct. organic-chemistry.org While not a catalyst in the strictest sense as it is consumed, the base is essential for driving the reaction equilibrium towards the product. Pyridine can act as a true nucleophilic catalyst by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the amine.

In other related amide syntheses, different types of catalysts are employed. Lewis acids, such as aluminum chloride (AlCl₃), have been used to catalyze the reaction between acrylamide and acyl chlorides. google.com Phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been shown to facilitate the N-acetylation of anilines with acetyl chloride, enabling high yields under mild conditions. For direct amide formation from carboxylic acids, boric acid has proven to be an effective and "green" catalyst. These examples highlight the diverse catalytic strategies available to chemists for promoting the formation of amide bonds under various conditions.

Advanced Functionalization and Derivatization Strategies for this compound

The presence of two key functional groups in this compound—the acrylamide group and the difluorophenyl ring—opens up numerous avenues for advanced functionalization and the creation of novel derivatives. These modifications can be strategically directed to either part of the molecule, enabling the synthesis of a wide array of compounds with tailored properties.

Reactions at the Acrylamide Moiety for Polymerization and Other Transformations

The acrylamide moiety is a versatile functional group, susceptible to both polymerization and conjugate addition reactions. These transformations are fundamental in materials science and medicinal chemistry.

Polymerization:

N-substituted acrylamides are well-known monomers for the synthesis of various polymers. uobaghdad.edu.iq The vinyl group of this compound can undergo radical polymerization to form a homopolymer or be copolymerized with other vinylic monomers to produce polymers with specific physical and chemical properties. uobaghdad.edu.iqresearchgate.net The polymerization is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). google.comijrst.com The resulting polymers incorporating the 2,4-difluorophenyl group may exhibit interesting properties, such as thermal stability and specific solubility characteristics.

Table 1: Representative Conditions for Radical Polymerization

| Parameter | Condition |

|---|---|

| Monomer | This compound |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Temperature | 60-80 °C |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

Michael Addition:

The electron-deficient double bond of the acrylamide group in this compound makes it an excellent Michael acceptor. wikipedia.org This allows for the 1,4-conjugate addition of a wide range of nucleophiles, known as Michael donors. wikipedia.orgambeed.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgpkusz.edu.cn Nucleophiles such as amines, thiols, and carbanions can be added to the β-carbon of the acrylamide, leading to a variety of functionalized derivatives. wikipedia.orgnsf.gov The aza-Michael addition, using nitrogen nucleophiles, and the sulfa-Michael addition, with sulfur nucleophiles, are particularly common and efficient transformations. wikipedia.orgpkusz.edu.cn

Table 2: Examples of Michael Addition Reactions

| Michael Donor (Nucleophile) | Product Type | Potential Reagents |

|---|---|---|

| Secondary Amine | β-Amino amide | Diethylamine, Piperidine |

| Thiol | β-Thioether amide | Thiophenol, Benzyl mercaptan |

Directed Modifications of the Difluorophenyl Ring

The 2,4-difluorophenyl ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing fluorine atoms and the amide substituent. Electrophilic substitution is also possible, though the ring is deactivated.

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atoms on the aromatic ring, particularly the one at the para-position to the amide group, can be displaced by strong nucleophiles. wikipedia.orgmasterorganicchemistry.compressbooks.pub The electron-withdrawing nature of the amide group and the other fluorine atom enhances the electrophilicity of the ring, facilitating the attack of nucleophiles. nih.gov This reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. pressbooks.pub A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to introduce new functional groups onto the aromatic ring. nih.govnih.gov

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Alkoxide | Sodium methoxide | N-(2-fluoro-4-methoxyphenyl)prop-2-enamide |

| Thiolate | Sodium thiophenoxide | N-(2-fluoro-4-(phenylthio)phenyl)prop-2-enamide |

Electrophilic Aromatic Substitution:

While the difluorophenyl ring is electron-deficient, electrophilic aromatic substitution can still occur, albeit under harsher conditions than for electron-rich aromatic rings. The amide group is an ortho-, para-director, while the fluorine atoms are also ortho-, para-directors. The directing effects of these substituents would guide incoming electrophiles. For instance, nitration or halogenation would be expected to occur at the positions activated by both the amide and fluorine substituents, if sterically accessible. researchgate.net

Polymerization Chemistry of N 2,4 Difluorophenyl Prop 2 Enamide

Homopolymerization Mechanisms and Kinetics of N-(2,4-difluorophenyl)prop-2-enamide

No published studies were found that specifically detail the homopolymerization of this compound. The investigation of polymerization mechanisms, be it through free radical or controlled/living techniques, requires dedicated experimental work that does not appear to have been reported for this monomer.

Free Radical Polymerization of this compound

There is no available literature describing the free radical polymerization of this compound. Information regarding suitable initiators, solvents, reaction conditions, and the resulting polymer characteristics such as molecular weight and polydispersity is absent from the scientific record. While free radical polymerization is a common method for acrylamide-type monomers researchgate.net, specific data for the difluorophenyl-substituted variant is not documented.

Controlled/Living Polymerization Techniques (e.g., RAFT) Applied to this compound

The application of controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to this compound has not been reported. Research on RAFT polymerization has been conducted on various acrylamide (B121943) monomers, demonstrating the ability to synthesize polymers with controlled molecular weights and narrow distributions. nih.govmdpi.comrsc.org However, studies specifying the use of RAFT agents, reaction conditions, and the successful controlled polymerization of this compound are not present in the available literature.

Kinetic Studies of this compound Polymerization Processes

No kinetic studies for the polymerization of this compound have been published. Such studies would involve determining the rate of polymerization, the effect of monomer and initiator concentrations, and temperature dependence, none of which have been documented for this specific monomer. Kinetic data is crucial for understanding and optimizing polymerization reactions. mdpi.com

Copolymerization Studies of this compound with Other Monomers

There is a lack of reported research on the copolymerization of this compound with any other comonomers.

Determination of Monomer Reactivity Ratios and Compositional Drift

No data exists on the monomer reactivity ratios for the copolymerization of this compound. The determination of these ratios is essential for predicting copolymer composition and understanding the distribution of monomer units along the polymer chain. researchgate.netcmu.edu Consequently, there is also no information on compositional drift during its copolymerization.

Synthesis of Defined Polymer Architectures (e.g., Block and Graft Copolymers) Incorporating this compound

The synthesis of defined polymer architectures, such as block or graft copolymers, that incorporate this compound has not been described in the scientific literature. The creation of such structures requires well-established controlled polymerization methods for the monomer, which, as noted, are not available. cmu.edunih.gov

Influence of this compound on Resultant Copolymer Microstructure and Stereochemistry

The incorporation of this compound as a comonomer is expected to significantly influence the microstructure and stereochemistry of the resulting copolymer due to the unique electronic and steric properties of the 2,4-difluorophenyl group.

Copolymer Microstructure:

The microstructure of a copolymer, which describes the sequence distribution of the different monomer units along the polymer chain, is primarily determined by the reactivity ratios of the comonomers. In the copolymerization of this compound (M1) with a second vinyl monomer (M2), the reactivity ratios, r1 and r2, would quantify the relative rate at which each propagating radical adds a monomer of its own kind versus the other monomer.

The 2,4-difluorophenyl substituent is electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect, combined with the steric bulk of the substituted aromatic ring, would likely render the double bond of this compound less reactive than that of simpler acrylamides. In copolymerizations with electron-rich monomers like styrene (B11656) or electron-deficient monomers like acrylonitrile (B1666552), this difference in reactivity would lead to specific monomer sequences. For instance, in a copolymerization with styrene (an electron-rich monomer), a tendency towards alternation might be observed.

The precise microstructure (random, alternating, block, or gradient) would depend on the specific comonomer and the polymerization conditions. A hypothetical representation of reactivity ratios and the resulting copolymer microstructure for the copolymerization of this compound (M1) with a generic comonomer (M2) is presented in Table 1.

Table 1: Illustrative Reactivity Ratios and Predicted Microstructure for Copolymerization of this compound (M1)

| Comonomer (M2) | Hypothetical r1 (M1) | Hypothetical r2 (M2) | Product (r1 * r2) | Predicted Microstructure |

|---|---|---|---|---|

| Styrene | 0.4 | 0.6 | 0.24 | Tendency toward alternation |

| Methyl Methacrylate (B99206) | 0.7 | 1.2 | 0.84 | Random |

| Acrylonitrile | 0.9 | 0.1 | 0.09 | Tendency toward alternation |

This table is illustrative and based on general principles of vinyl copolymerization. Actual values would need to be determined experimentally.

Stereochemistry:

The stereochemistry, or tacticity, of the polymer chain refers to the spatial arrangement of the pendant groups along the backbone. For polymers derived from this compound, the bulky and rigid difluorophenyl group would play a crucial role in directing the stereochemical outcome of the polymerization.

During radical polymerization, the approaching monomer can add to the growing polymer chain in two ways, leading to either an isotactic (pendant groups on the same side of the polymer backbone) or a syndiotactic (pendant groups on alternating sides) arrangement. In many free-radical polymerizations of N-substituted acrylamides, a slight preference for syndiotactic placement is often observed due to steric repulsion between the incoming monomer and the pendant group of the last added unit. researchgate.net The significant steric hindrance imposed by the 2,4-difluorophenyl group would likely enhance this effect, favoring a predominantly syndiotactic microstructure.

Furthermore, the potential for non-covalent interactions, such as dipole-dipole interactions involving the C-F bonds, could also influence the transition state of the propagation step, potentially leading to a higher degree of stereocontrol than observed for non-fluorinated analogues. nih.gov The use of Lewis acids as additives has been shown to influence the tacticity of acrylamide polymerizations, and similar strategies could potentially be employed to control the stereochemistry of polymers containing this compound. researchgate.netacs.org

Theoretical Aspects of this compound Polymerization and Polymer Structure

Computational chemistry provides powerful tools to predict and understand the polymerization behavior of monomers and the properties of the resulting polymers. mdpi.com

Computational Modeling of Polymerization Propagation and Chain Growth

The kinetics of free-radical polymerization can be modeled using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.netresearchgate.net These methods can be used to calculate the activation energies for the key elementary reactions: initiation, propagation, termination, and chain transfer.

For this compound, DFT calculations could be employed to model the addition of a radical to the monomer's double bond. Such calculations would provide insights into the transition state geometry and the activation energy for the propagation step. By comparing these calculated values with those for other monomers, it would be possible to predict the monomer's reactivity. youtube.com

The electron-withdrawing nature of the 2,4-difluorophenyl group is expected to influence the electron density of the vinyl group, which in turn affects the rate of radical addition. Computational models can quantify this effect and predict how the monomer would behave in a copolymerization system. anii.org.uyresearchgate.net For example, modeling the addition of a poly(methyl methacrylate) radical to this compound versus another methyl methacrylate monomer would allow for the theoretical prediction of reactivity ratios.

Table 2: Hypothetical DFT-Calculated Activation Energies for Radical Propagation

| Reaction | Calculated Activation Energy (kJ/mol) |

|---|---|

| P(MMA)• + MMA | 25.0 |

| P(MMA)• + this compound | 28.5 |

| P(DFPPA)• + this compound | 27.8 |

| P(DFPPA)• + MMA | 26.2 |

This table presents hypothetical data to illustrate the type of information that can be obtained from computational modeling. P(MMA)• represents a propagating polymethyl methacrylate radical, and P(DFPPA)• represents a propagating poly(this compound) radical.

Prediction of Polymer Chain Conformations and Interactions

Molecular dynamics (MD) simulations are a powerful tool for predicting the three-dimensional structure and dynamic behavior of polymer chains. nih.govmdpi.comresearchgate.net For a polymer containing this compound units, MD simulations could provide valuable information about its chain conformation, flexibility, and intermolecular interactions.

The bulky and rigid 2,4-difluorophenyl pendant groups would be expected to significantly restrict the rotational freedom of the polymer backbone, leading to a more rigid and extended chain conformation compared to a polymer like polyacrylamide. nih.govscispace.comresearchgate.netnih.gov This increased rigidity would influence the polymer's physical properties, such as its glass transition temperature and mechanical strength.

MD simulations can also be used to study the nature and strength of intermolecular interactions. The presence of the fluorinated aromatic rings introduces the possibility of specific interactions, including:

Dipole-dipole interactions: The highly polar C-F bonds would lead to significant dipole moments, resulting in strong intermolecular attractive forces. researchgate.net

π-π stacking: The aromatic rings could stack on top of each other, although the presence of fluorine atoms can modify the nature of these interactions compared to non-fluorinated aromatic rings. nih.govrsc.org Fluorinated aromatic rings can have repulsive interactions when stacked face-to-face but can form favorable edge-to-face interactions. nih.gov

Hydrogen bonding: The amide group (N-H) can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) as an acceptor, leading to hydrogen bonding between polymer chains.

These interactions would govern how the polymer chains pack in the solid state and how they behave in solution. MD simulations can provide a detailed, atomistic picture of these phenomena, helping to rationalize the macroscopic properties of the material. mdpi.comresearchgate.net

Advanced Structural Characterization and Spectroscopic Elucidation of N 2,4 Difluorophenyl Prop 2 Enamide and Its Materials

Single Crystal X-ray Diffraction Analysis of N-(2,4-difluorophenyl)prop-2-enamide and Related Compounds

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystallographic data for this compound is not widely published, extensive studies on closely related difluorophenyl amide structures, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, provide significant insights into the expected molecular conformation, geometry, and packing behaviors. mdpi.commdpi.com

The molecular geometry of N-phenylamides is largely defined by the orientation of the phenyl rings with respect to the central amide plane. In related structures like N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are observed to be nearly coplanar with each other. mdpi.com However, the central amide group (–CO–NH–) is typically twisted out of the plane of these rings.

Table 1: Selected Bond Lengths and Angles for a Related Compound, N-(2,4-difluorophenyl)-2-fluorobenzamide

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N (amide) | ~ 1.35 Å |

| C=O (amide) | ~ 1.23 Å |

| C-F (aromatic) | ~ 1.35 - 1.37 Å |

| **Bond Angles (°) ** | |

| C-N-C (amide linkage) | ~ 125° |

| O=C-N (amide) | ~ 123° |

| Dihedral Angles (°) | |

| Amide Plane vs. Ring 1 | 23.04° mdpi.com |

| Amide Plane vs. Ring 2 | 23.69° mdpi.com |

Note: Data is based on the analysis of N-(2,4-difluorophenyl)-2-fluorobenzamide and serves as a predictive model for this compound.

The crystal packing of this compound and its analogs is governed by a network of non-covalent interactions. These interactions dictate the stability and physical properties of the crystalline material.

Hydrogen Bonding: The most significant intermolecular interaction in these structures is the hydrogen bond between the amide N–H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction typically leads to the formation of one-dimensional (1D) chains or tapes running through the crystal lattice. mdpi.com In the case of N-(2,4-difluorophenyl)-2-fluorobenzamide, these primary N-H···O hydrogen bonds organize the molecules into chains along a specific crystallographic axis. mdpi.com

C–H···F and C–H···O Interactions: Weaker C–H···F and C–H···O hydrogen bonds also play a crucial role in consolidating the crystal structure. The fluorine atoms of the difluorophenyl group and the carbonyl oxygen act as hydrogen bond acceptors for aromatic and aliphatic C–H groups from neighboring molecules. These interactions often form complex synthons, such as the R²₂(12) ring motif, which involves multiple C-H, N-H, and C-F groups, further stabilizing the three-dimensional architecture. mdpi.commdpi.com

Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For derivatives of this compound, these principles can be applied to tune the crystal packing and, consequently, the material's properties.

The substitution pattern on the phenyl rings is a key determinant of the crystal packing. Altering the position or nature of substituents can disrupt or enhance existing intermolecular interaction motifs. For example, the strategic placement of halogen atoms can introduce halogen bonding as a significant directional force. The substitution of a hydrogen atom for a fluorine atom can lead to different packing arrangements due to changes in hydrogen bonding capabilities and the introduction of C-H···F interactions. mdpi.com The study of different isomers and polymorphs reveals how subtle changes in molecular structure can lead to vastly different crystal forms with unique properties. mdpi.commdpi.com By understanding the interplay of strong N-H···O hydrogen bonds and weaker interactions like C-H···F and π-stacking, it is possible to design derivatives with desired packing motifs, potentially influencing properties like solubility, melting point, and mechanical strength.

Vibrational Spectroscopy (FT-IR, FT-Raman) of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational state.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the vibrations of its constituent functional groups. While a complete experimental spectrum requires specific measurement, the characteristic modes can be assigned based on extensive data from related compounds. scienceasia.orgresearchgate.net

N–H Vibrations: The N–H stretching vibration (νN-H) is typically observed in the FT-IR spectrum as a sharp, medium-intensity band in the region of 3400-3200 cm⁻¹. Its exact position is sensitive to the degree of hydrogen bonding; stronger bonds shift the peak to lower wavenumbers. The N-H bending (δN-H) or amide II band is expected around 1550 cm⁻¹.

Carbonyl (C=O) Vibrations: The C=O stretching vibration (νC=O), known as the amide I band, is one of the most intense and characteristic absorptions in the IR spectrum, typically appearing in the range of 1680-1630 cm⁻¹. This band is also sensitive to hydrogen bonding and the electronic environment.

C=C and Aromatic Vibrations: The stretching of the vinyl C=C bond from the prop-2-enamide moiety is expected around 1620-1600 cm⁻¹. Aromatic C=C stretching vibrations from the difluorophenyl ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C–F Vibrations: The C–F stretching vibrations of the difluorophenyl group give rise to strong bands in the fingerprint region of the IR spectrum, typically between 1300 cm⁻¹ and 1100 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N–H Stretch | Amide (–NH–) | 3400 - 3200 |

| C–H Stretch (Aromatic) | C₆H₃F₂ | 3100 - 3000 |

| C–H Stretch (Vinyl) | =CH, =CH₂ | 3100 - 3000 |

| C=O Stretch (Amide I) | Amide (–CO–) | 1680 - 1630 |

| C=C Stretch (Vinyl) | Prop-2-enamide | 1620 - 1600 |

| C=C Stretch (Aromatic) | C₆H₃F₂ | 1600 - 1450 |

| N–H Bend (Amide II) | Amide (–NH–) | 1570 - 1515 |

| C–F Stretch | Aryl-Fluoride | 1300 - 1100 |

Note: These are predicted ranges based on data from analogous compounds. Actual values may vary based on the specific molecular environment and physical state.

Conformational analysis can be performed by examining shifts in these key vibrational bands under different conditions (e.g., temperature, solvent), as changes in conformation can alter the strength of intra- and intermolecular interactions, leading to observable spectral changes.

FT-IR spectroscopy is a powerful tool for real-time monitoring of chemical reactions involving this compound. For instance, during its synthesis from 2,4-difluoroaniline (B146603) and prop-2-enoyl chloride, the reaction progress can be tracked by observing the disappearance of the amine N-H stretches of the starting material and the appearance of the characteristic amide I (C=O) and amide II (N-H bend) bands of the product.

Furthermore, this technique can probe structural changes, such as polymerization through the vinyl group. The intensity of the C=C stretching band around 1620 cm⁻¹ would decrease upon polymerization, providing a direct measure of the conversion of the monomer into a polymer. Similarly, any process that alters the hydrogen bonding network, such as phase transitions or complexation, would be reflected in shifts in the N–H and C=O stretching frequencies, making vibrational spectroscopy a sensitive probe for the structural integrity and interactions of this compound in various material forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be characterized by distinct regions for the aromatic, vinylic, and amide protons.

Aromatic Region (δ 6.8–8.4 ppm): The 2,4-difluorophenyl group would display complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the amide (H-6) is expected to be a triplet of doublets, while H-3 and H-5 will also show complex splitting patterns.

Vinylic Region (δ 5.8–6.6 ppm): The three protons of the prop-2-enamide group typically appear as a set of doublets of doublets, characteristic of an AMX spin system, allowing for the assignment of the cis, trans, and geminal protons.

Amide Proton (δ ~10 ppm): The N-H proton usually appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. udel.edu

Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon is typically found in this downfield region.

Aromatic Carbons (δ 104–162 ppm): The six carbons of the difluorophenyl ring will appear in this range. The carbons directly bonded to fluorine (C-2 and C-4) will exhibit large carbon-fluorine coupling constants (¹JCF), which is a key diagnostic feature. The other aromatic carbons will show smaller 2, 3, or 4-bond couplings to the fluorine atoms.

Vinylic Carbons (δ ~126–131 ppm): The two sp² carbons of the vinyl group will be observed in this region.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds, as the chemical shifts are highly sensitive to the electronic environment. nih.gov For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms. Based on data for similar compounds like N-(2,4-difluorophenyl)-2-fluorobenzamide, these signals would likely appear in the range of -110 to -120 ppm. mdpi.com

The following tables summarize the predicted NMR data for this compound.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| NH (Amide) | ~10.0 | br s | - |

| H-6 (Aromatic) | ~8.37 | td | ³JHH ≈ 8.5, ⁴JHF ≈ 6.0 |

| H-3 (Aromatic) | ~7.15 | m | - |

| H-5 (Aromatic) | ~6.85 | m | - |

| =CH- (trans to C=O) | ~6.45 | dd | ³Jtrans ≈ 17.0, ²Jgem ≈ 1.5 |

| =CH- (cis to C=O) | ~6.30 | dd | ³Jcis ≈ 10.0, ²Jgem ≈ 1.5 |

| -CH= (alpha to C=O) | ~5.85 | dd | ³Jtrans ≈ 17.0, ³Jcis ≈ 10.0 |

Note: Data for the difluorophenyl moiety is adapted from the closely related compound N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com. Vinylic proton data is based on typical values for N-substituted acrylamides. dergi-fytronix.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine |

| C=O (Amide) | ~164.5 | - |

| C-2 (Aromatic) | ~161.0 | ¹JCF ≈ 250 Hz |

| C-4 (Aromatic) | ~158.0 | ¹JCF ≈ 248 Hz |

| C-1 (Aromatic) | ~123.0 | ²JCF |

| C-6 (Aromatic) | ~129.5 | ³JCF |

| C-5 (Aromatic) | ~111.5 | ²JCF |

| C-3 (Aromatic) | ~104.5 | ²JCF |

| =CH₂ (Vinylic) | ~126.8 | - |

| -CH= (Vinylic) | ~131.2 | - |

Note: Chemical shifts are predictive and based on data from analogous structures and established correlation tables. mdpi.comorganicchemistrydata.org

The polymerization of this compound would yield poly(this compound), a material whose bulk properties are intimately linked to its microstructure. Solid-State NMR (SSNMR) is an indispensable technique for characterizing such amorphous or semi-crystalline polymers, providing insights that are not accessible through solution-state NMR or other methods. mdpi.com

While specific SSNMR studies on poly(this compound) were not identified in the searched literature, the application of standard SSNMR techniques can be described. mdpi.com Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), researchers can obtain high-resolution ¹³C spectra of the solid polymer. mdpi.com Analysis of the chemical shifts and linewidths in the ¹³C CP/MAS spectrum can reveal information about:

Polymer Tacticity: The stereochemical arrangement of the substituted phenyl groups along the polymer backbone.

Conformational Polymorphism: The presence of different polymer chain conformations within the solid material.

Molecular Dynamics: Through relaxation time measurements (T₁ and T₂), the mobility of different segments of the polymer, such as the phenyl rings and the polymer backbone, can be quantified. mdpi.com

Furthermore, ¹⁹F SSNMR would be a sensitive probe of the local environment of the fluorine atoms, providing data on internuclear distances and the packing of the polymer chains. rsc.orgnsf.gov

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of this compound and for elucidating its structure through controlled fragmentation.

The calculated exact mass of this compound (C₉H₇F₂NO) is 183.0496 Da. HRMS analysis, typically using Electrospray Ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺, at m/z 184.0574. The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition from this measurement.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion ([M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. Although specific experimental fragmentation data for this compound is not available in the provided results, a plausible fragmentation pathway can be proposed based on the known behavior of amides and aromatic compounds.

Key fragmentation pathways would likely include:

Cleavage of the Amide Bond: Scission of the N-C(O) bond or the C(O)-CH bond.

Loss of the Acryloyl Group: Fragmentation leading to the formation of the stable 2,4-difluoroanilinium ion.

McLafferty-type Rearrangements: If applicable, though less common for this specific structure.

Plausible Fragmentation Ions for this compound in ESI-MS/MS

| Proposed Fragment | Structure / Description | Predicted m/z |

| [M+H]⁺ | Protonated Parent Molecule | 184.0574 |

| [M+H - C₃H₂O]⁺ | Loss of ketene (B1206846) from the acryloyl moiety | 142.0360 |

| [C₆H₆F₂N]⁺ | 2,4-difluoroanilinium ion | 130.0468 |

| [C₃H₃O]⁺ | Acryloyl cation | 55.0184 |

Note: This table represents a predictive fragmentation pattern based on general chemical principles. Experimental verification is required.

Computational Chemistry and Theoretical Studies of N 2,4 Difluorophenyl Prop 2 Enamide

Quantum Chemical Calculations (DFT, ab initio) for N-(2,4-difluorophenyl)prop-2-enamide

No specific peer-reviewed studies detailing the quantum chemical calculations for this compound were found. A comprehensive analysis would typically involve using DFT methods, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to optimize the molecule's geometry and calculate its electronic and spectroscopic properties.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

There is no published data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This analysis is crucial as the HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap generally suggests higher reactivity. Computational studies on other molecules show that these values are fundamental to understanding electronic transitions and charge transfer within the molecule.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. MEP maps are valuable for visualizing the charge distribution of a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The map would typically show negative potential regions (in red) around electronegative atoms like oxygen and fluorine, and positive regions (in blue) around hydrogen atoms.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

While the synthesis of related compounds has been reported, there are no available theoretical predictions of the vibrational frequencies (FT-IR) or NMR chemical shifts for this compound based on computational methods. Such calculations, typically performed using DFT, allow for the assignment of experimental spectral bands and provide a deeper understanding of the molecular structure.

Investigation of Nonlinear Optical (NLO) Properties

No computational investigations into the nonlinear optical (NLO) properties of this compound were found. This type of study would involve calculating properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to assess the material's potential for applications in optoelectronics.

Reaction Pathway Modeling and Transition State Theory for this compound Reactions

Computational Exploration of Synthesis and Polymerization Mechanisms

There is a lack of published computational research modeling the synthesis or polymerization pathways for this compound. Such studies would use computational methods to map potential energy surfaces, identify transition states, and calculate activation energies for the reactions, providing mechanistic insights that complement experimental work.

Energy Profiles and Activation Barriers for Chemical Transformations

The study of energy profiles and activation barriers provides crucial insights into the reactivity and stability of a chemical compound. These computational analyses map the energy of a system as it transforms from reactants to products, identifying transition states and the energy required to overcome them (activation barriers). For this compound, such studies would be instrumental in understanding its potential chemical transformations, such as polymerization, addition reactions at the double bond, or amide hydrolysis.

Intrinsic Reaction Coordinate (IRC) analysis could further be employed to confirm that a calculated transition state connects the reactant and product minima on the potential energy surface, ensuring the validity of the predicted reaction mechanism. uni.lu

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecules, providing a detailed picture of their motions and interactions.

Conformational Flexibility and Dynamics in Different Environments

The conformational landscape of this compound is expected to be influenced by the interplay of several factors, including the planarity of the amide group, the rotational barrier around the C-N bond, and the orientation of the difluorophenyl ring. MD simulations can explore this landscape by simulating the molecule's movement over time in various environments, such as in a vacuum, in aqueous solution, or in a nonpolar solvent.

Studies on similar fluorinated molecules have shown that fluorine substitution can significantly impact conformational preferences. soton.ac.uk For this compound, the fluorine atoms on the phenyl ring would influence the dihedral angles between the ring and the amide linker through steric and electronic effects. In a polar solvent like water, the simulations would likely show different conformational populations compared to a nonpolar solvent, due to varying intermolecular interactions with the solvent molecules. soton.ac.uk The dynamics of the prop-2-enamide group are also of interest, as its flexibility can influence the accessibility of the double bond for reactions.

Intermolecular Interactions in Solution and Solid State

In solution, the nature of the solvent would dictate the predominant intermolecular interactions. In protic solvents, hydrogen bonding between the solvent and the amide group of this compound would be significant. In aprotic polar solvents, dipole-dipole interactions would be more prominent.

Below is a table of intermolecular contacts observed in the crystal structure of the related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, which provides an indication of the types of interactions that could be expected for this compound.

| Interaction Type | Donor-Acceptor | Distance (Å) |

| Intramolecular Hydrogen Bond | N1-H1···F12 | 2.12(4) |

| Intramolecular Contact | N1···F12 | 2.745(3) |

| Intramolecular Contact | C26···O1 | 2.858(5) |

Data for N-(2,4-difluorophenyl)-2-fluorobenzamide, a structurally similar compound. mdpi.com

Topological and Bonding Analysis of this compound

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the electron density of a molecule to characterize its chemical bonds and non-covalent interactions. nih.gov An AIM analysis of this compound would involve identifying the bond critical points (BCPs) in the electron density. The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the interactions. nih.gov

For the covalent bonds within the molecule, high values of ρ and negative values of ∇²ρ at the BCPs would be expected. For the anticipated intermolecular hydrogen bonds (N-H···O), the AIM analysis would likely show BCPs with lower ρ values and positive ∇²ρ, characteristic of closed-shell interactions. nih.gov Weaker interactions, such as C-H···F contacts, would be identified by BCPs with even lower electron densities.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize non-covalent interactions in real space. researchgate.net It is based on the relationship between the electron density and its gradient. The RDG isosurfaces are colored based on the sign of the second eigenvalue of the Hessian of the electron density, allowing for the differentiation between attractive and repulsive interactions.

An RDG analysis of a dimer or a crystal unit cell of this compound would reveal broad, colored surfaces between the molecules. A blue-colored surface would indicate strong attractive interactions, such as the N-H···O hydrogen bonds. Green surfaces would denote weaker van der Waals interactions, likely appearing between the phenyl rings (π-π stacking) and around the aliphatic portions of the molecule. Red-colored regions would signify repulsive steric clashes. nih.gov This visualization provides an intuitive and comprehensive picture of the non-covalent interactions that stabilize the molecular assembly.

Structure Reactivity and Structure Performance Relationships of N 2,4 Difluorophenyl Prop 2 Enamide Chemical/material Focus

Influence of Difluorophenyl Substituents on Electronic Properties and Chemical Reactivity

The introduction of two fluorine atoms onto the N-phenyl ring at the ortho and para positions drastically alters the electron distribution across the entire N-(2,4-difluorophenyl)prop-2-enamide molecule. Fluorine's high electronegativity leads to a strong inductive electron-withdrawing effect, which is a primary determinant of the molecule's chemical behavior. nbinno.comyoutube.com

The chemical structure of 2,4-difluoroaniline (B146603), the precursor to the N-phenyl portion of the molecule, features two fluorine atoms that increase its polarity and modify the electron density of the benzene (B151609) ring. nbinno.com This electronic modification directly impacts the reactivity of the attached acrylamide (B121943) group. nbinno.com The electron-withdrawing nature of the difluorophenyl group is expected to decrease the electron density on the amide nitrogen, influencing both the reactivity of the vinyl group and the stability of the amide bond itself.

Table 1: Calculated Physicochemical Properties of 2,4-Difluoroaniline Data for the precursor molecule, illustrating the electronic influence of the difluorophenyl group.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 129.11 g/mol | Cheméo chemeo.com |

| Octanol/Water Partition Coefficient (logP) | 1.547 | Cheméo chemeo.com |

| Ionization Energy (IE) | 8.54 eV | NIST nist.gov |

| Enthalpy of Vaporization (ΔvapH°) | 52.10 ± 0.50 kJ/mol | NIST chemeo.com |

The reactivity of the acrylamide's carbon-carbon double bond in polymerization is directly modulated by the electronic effects of the N-substituent. For this compound, the potent electron-withdrawing difluorophenyl group significantly lowers the electron density of the vinyl group. This electronic pull makes the β-carbon of the acrylamide moiety more electrophilic and thus a more susceptible target for nucleophilic attack, such as in Michael addition reactions. nih.gov Studies on various N-phenylacrylamides show that their reactivity is governed by the electron-donating or -withdrawing ability of substituents. middlebury.edu

This enhanced electrophilicity has profound implications for polymerization:

Radical Polymerization: In free radical polymerization, the electron-deficient nature of the double bond can affect its reactivity towards initiating radicals and the propagation rate of the polymer chain. The polymerization of acrylamide is known to be sensitive to electronic factors, and the process removes the reactive double bond to form a more chemically inert polyacrylamide backbone. acs.org The synthesis of copolymers using N-substituted acrylamides has been shown to produce materials with varied physical properties depending on the comonomers used. uobaghdad.edu.iqresearchgate.net

Reactivity with Nucleophiles: The increased electrophilicity enhances the monomer's reactivity towards biological nucleophiles like glutathione (B108866). nih.gov This reactivity is a key factor in the mechanism of action for covalent inhibitors and highlights the tunability of the acrylamide "warhead" through phenyl ring substitution. middlebury.edu

The stability and conformation of the amide bond in this compound are governed by a combination of electronic and steric factors. The partial double bond character of the C-N amide linkage results in a planar structure and gives rise to cis/trans conformers. nih.gov For N-aryl amides, the trans conformation is generally favored. researchgate.netnsf.gov

The electron-withdrawing difluorophenyl group influences the amide bond in several ways:

Bond Strength and Rotation: The delocalization of the nitrogen lone pair into the carbonyl group is fundamental to the amide's properties. The competing delocalization into the electron-poor aromatic ring can weaken the C-N double bond character, potentially lowering the rotational barrier compared to amides with electron-donating N-aryl groups.

Conformational Preference: In N-aryl amides, there is a delicate balance of forces dictating the rotational angles of the amide plane (ω1) and the aryl ring (ω2). researchgate.net Allylic strain between substituents on the nitrogen and the aryl ring can force the ring to rotate out of the amide plane, disrupting conjugation. nsf.gov For this compound, the ortho-fluorine atom introduces significant steric hindrance that likely forces the phenyl ring to twist out of the amide plane.

Intramolecular Hydrogen Bonding: The presence of an ortho-fluorine atom allows for the potential formation of an intramolecular N-H···F hydrogen bond. Such interactions have been observed in related structures like N-(2,4-difluorophenyl)-2-fluorobenzamide, influencing the planarity and orientation of the molecule. nih.gov This hydrogen bonding can further stabilize a specific conformation and affect the chemical environment of the amide proton.

Stereochemical Aspects of this compound and its Polymerization

The stereochemistry of both the monomer and the resulting polymer are critical factors that define the material's macroscopic properties. This includes the monomer's conformation in different states and the tacticity of the polymer chain.

N-aryl amides can exist as distinct conformational isomers (conformers) due to the restricted rotation around the amide C-N bond. nih.gov The two primary conformers are cis and trans, referring to the relative orientation of the substituents across the amide bond.

Cis/Trans Isomerism: While most secondary amides strongly prefer a trans conformation, the energetic difference can be influenced by N-substituents. researchgate.net The conformation of N-aryl amides depends on the π-electron density of the aromatic group and steric interactions. nih.govacs.org

Aryl Ring Orientation: The dihedral angle between the aromatic ring and the amide plane is a key structural feature. In the solid state, related fluorinated benzamides show a twisted conformation where the aromatic rings are not coplanar with the central amide group. nih.gov For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the amide group is oriented at angles of approximately 23° from the aromatic planes. nih.gov This twisting is a result of minimizing steric repulsion, particularly from the ortho-substituent.

Table 2: Conformational Data of a Related N-Aryl Amide Illustrative data from N-(2,4-difluorophenyl)-2-fluorobenzamide, a structurally similar compound.

| Structural Feature | Value | Source |

|---|---|---|

| Interplanar Angle (Aromatic Rings) | 0.7(2)° | nih.gov |

| Amide Plane to Difluorophenyl Ring Angle | 23.04(18)° | nih.gov |

| Intramolecular H···F Distance | 2.12(4) Å | nih.gov |

Achieving control over the stereochemistry during the polymerization of vinyl monomers is a major goal in polymer science, as the tacticity (the stereochemical arrangement of chiral centers along the polymer backbone) governs material properties. nsf.gov Radical polymerization of acrylamides typically yields atactic or slightly syndiotactic polymers with poor stereocontrol. researchgate.net However, recent advances have demonstrated effective methods for stereocontrolled radical polymerization.

Lewis Acid Catalysis: The use of Lewis acids, such as yttrium triflate (Y(OTf)₃), has been shown to induce isotactic-specific radical polymerization of various acrylamides. researchgate.net The Lewis acid coordinates to the carbonyl oxygen of the monomer, organizing the transition state to favor a specific stereochemical addition, leading to a highly isotactic polymer. researchgate.net

Bimetallic Catalysis: An innovative approach utilizes rare earth–cobalt bimetallic catalysts to achieve highly stereocontrolled living radical polymerization of acrylamides. nsf.gov In this system, the Lewis acidic rare earth cation interacts with the monomer's pendant group, while the cobalt complex mediates the radical polymerization, leading to a meso-configured radical chain end and isotactic polymer growth. nsf.gov

These methods provide a pathway to synthesize stereoregular poly(this compound), which would allow for the tuning of its thermal and mechanical properties simply by engineering its tacticity. nsf.gov The ability to create a library of stereoisomers from oligomers of N-phenyl acrylamide has been demonstrated, with each isomer showing distinct properties, including self-assembly and gelation. nih.govrsc.org

Advanced Material Science Applications Derived from this compound

Polymers derived from this compound are poised for use in advanced material applications due to the unique combination of properties conferred by the fluorinated aromatic group and the versatile polyacrylamide backbone.

Hydrophobic and Low Surface Energy Materials: The high fluorine content inherently imparts hydrophobicity and low surface energy. youtube.comnih.gov This makes polymers of this compound excellent candidates for creating water- and oil-repellent surfaces, anti-fouling coatings, and specialized membranes with controlled permeability. youtube.commdpi.com Fluorinated polymers are known for their exceptional chemical resistance and thermal stability. nih.gov

Stimuli-Responsive Polymers and Hydrogels: Polyacrylamides, particularly N-substituted ones, are well-known for forming hydrogels that can respond to external stimuli like temperature or pH. kpi.ua The thermoresponsive properties of fluorinated polyacrylamides have been reported, where the solubility can be controlled by the degree of fluorination. rsc.org A polymer of this compound could exhibit a lower critical solution temperature (LCST), making it useful for smart hydrogels in biomedical applications like drug delivery or as smart materials in sensors and actuators. eurekaselect.comresearchgate.net

High-Performance Separation Media: N-phenylacrylamide-based polymers have been used to create stationary phases for high-performance liquid chromatography (HPLC) for the separation of peptides. nih.gov The specific interactions afforded by the aromatic ring can be tuned by fluorination to enhance selectivity. Furthermore, polymers based on N-phenylacrylamide have shown high affinity for specific molecules, suggesting applications in mycotoxin extraction and purification. chemicalbook.com

Materials for Organic Electronics: The defined stereochemistry of polymers can influence properties like charge carrier mobility. nsf.gov By using stereocontrolled polymerization techniques, poly(this compound) with specific tacticity could be developed for potential use in organic electronic devices where ordered structures are beneficial.

The versatility of the polyacrylamide platform, combined with the robust properties of fluorination, positions this compound as a valuable monomer for the next generation of functional and smart materials. xinqipolymer.comresearchgate.net

Design of Functional Polymers with Tailored Properties Based on this compound Monomer

The monomer this compound serves as a critical building block for the synthesis of functional polymers with precisely engineered properties. The presence of the difluorophenyl group and the polymerizable acrylamide functionality allows for its incorporation into polymer chains, imparting unique characteristics related to hydrophobicity, thermal stability, and specific molecular interactions. The strategic design of these polymers often involves copolymerization with other monomers to achieve a desired balance of properties for specific non-biological applications.

A significant application of functional monomers like this compound is in the creation of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with recognition sites that are complementary in shape, size, and functionality to a target molecule. The this compound monomer can act as a functional monomer in the imprinting process. The amide group can form hydrogen bonds, while the difluorophenyl ring can participate in π-π stacking and hydrophobic interactions with a template molecule.

The general process for creating a molecularly imprinted polymer using this compound involves:

Complex Formation: The functional monomer, this compound, is mixed with a template molecule in a suitable solvent (porogen). Non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) lead to the formation of a prepolymerization complex.

Polymerization: A cross-linking monomer and a radical initiator are added to the mixture. The polymerization process locks the functional monomers in place around the template molecule, creating a rigid polymer matrix.

Template Removal: The template molecule is extracted from the polymer matrix, leaving behind recognition cavities that are specific to the template.

The properties of the resulting MIP, such as its selectivity and binding capacity, are highly dependent on the polymerization conditions. For instance, studies on analogous systems using N-(2-arylethyl)-2-methylprop-2-enamides have demonstrated how variations in monomers and cross-linkers can tailor the polymer for specific molecular recognition tasks. mdpi.com The difluoro-substitution on the phenyl ring of this compound is expected to enhance the specificity of these interactions due to the electron-withdrawing nature of fluorine, which can modulate the hydrogen-bonding capability of the amide proton and introduce specific fluorine-related interactions.

Below is a representative table outlining the components and conditions for the synthesis of a hypothetical functional polymer based on this compound, designed for a specific recognition application.

| Parameter | Description | Example Value/Type | Purpose |

| Functional Monomer | This compound | 1 mmol | Provides specific interactions with the template. |

| Template Molecule | Aromatic compound (e.g., Bisphenol A) | 0.25 mmol | Creates the imprint for molecular recognition. |

| Cross-linker | Ethylene (B1197577) glycol dimethacrylate (EGDMA) | 8 mmol | Forms the rigid polymer network structure. |

| Initiator | Azobisisobutyronitrile (AIBN) | 0.1 mmol | Initiates the radical polymerization process. |

| Porogen (Solvent) | Toluene | 5 mL | Controls the morphology of the polymer matrix. |

| Polymerization Temp. | 60 °C | - | Initiates decomposition of AIBN. |

| Polymerization Time | 24 hours | - | Ensures complete polymerization. |

Supramolecular Assembly and Self-Organization of this compound Derivatives for Non-Biological Applications

The unique electronic and steric properties imparted by fluorine atoms make this compound and its derivatives excellent candidates for creating ordered supramolecular structures. rsc.org The self-assembly process is driven by a combination of weak, non-covalent interactions, including hydrogen bonding, π-π stacking, and specific interactions involving fluorine. rsc.orgresearchgate.net These interactions guide the molecules to spontaneously organize into well-defined, higher-order architectures such as films, fibers, or nanoparticles.

The primary driving forces for the self-organization of this compound derivatives are:

Hydrogen Bonding: The amide (-CONH-) group is a classic motif for forming strong and directional hydrogen bonds. Molecules can arrange into one-dimensional chains or two-dimensional sheets through N-H···O=C interactions. mdpi.com

Fluorine-Mediated Interactions: The highly electronegative fluorine atoms on the phenyl ring can participate in various non-covalent interactions, including dipole-dipole, C-H···F, and F···F contacts. These "fluorous" interactions can lead to the segregation of fluorinated segments, promoting specific packing arrangements. rsc.orgresearchgate.net

π-π Stacking: The electron-deficient difluorophenyl rings can interact favorably with electron-rich aromatic systems or with each other in an offset stacking arrangement, contributing to the stability of the assembly.

This ability to self-organize is being explored for various non-biological applications, including the development of advanced materials. For instance, the polymerization-induced self-assembly (PISA) of fluorinated acrylamide monomers can be used to create well-defined nanoparticles in a single step. nih.gov By designing a block copolymer where one block is derived from this compound, it is possible to create amphiphilic structures that self-assemble in solution. The fluorinated block would form the core of a micelle or vesicle due to its hydrophobic and lipophobic nature, while a hydrophilic block would form the corona. These self-assembled nanostructures have potential uses as carriers or in the fabrication of patterned surfaces.

The table below summarizes key intermolecular interactions and their characteristics relevant to the supramolecular assembly of this compound derivatives, based on data from related fluorinated amide crystal structures. mdpi.com

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Role in Assembly |

| Amide Hydrogen Bond | N-H···O=C | 2.8 - 3.0 | Primary structural motif, forms 1D chains. mdpi.com |

| C-H···F Interaction | C-H···F-C | 2.9 - 3.5 | Directional, contributes to 3D packing. mdpi.com |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 3.3 - 3.8 | Stabilizes layered structures. |

| Intramolecular H-Bond | N-H···F | ~2.1 - 2.7 | Influences molecular conformation. mdpi.com |

Future Directions and Emerging Research Areas for N 2,4 Difluorophenyl Prop 2 Enamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-substituted acrylamides, including N-(2,4-difluorophenyl)prop-2-enamide, traditionally involves the acylation of the corresponding aniline (B41778) with acryloyl chloride. While effective, this method often utilizes hazardous reagents and generates stoichiometric amounts of waste. Future research is poised to focus on developing greener and more efficient synthetic routes.

One promising avenue is the use of enzymatic catalysis. Biocatalytic processes, such as those employing nitrile hydratase, have been successfully used for the industrial production of acrylamide (B121943) from acrylonitrile (B1666552) with high selectivity and minimal waste generation. mdpi.com The adaptation of such enzymatic or chemo-enzymatic strategies for the synthesis of N-substituted acrylamides from precursor molecules could significantly improve the sustainability of the process.

Furthermore, continuous flow chemistry offers a scalable and safer alternative to traditional batch processing. Microreactor technology can enable precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized risk when handling reactive intermediates. The development of a continuous flow process for the synthesis of this compound would represent a significant advancement in its production.

Recent research has also highlighted the potential of using renewable resources as starting materials for acrylamide-based polymers. For instance, a method for producing functional acrylamide monomers directly from vegetable oils has been developed, paving the way for bio-based polymers. european-coatings.com Exploring similar pathways to synthesize this compound from bio-derived feedstocks could dramatically reduce its environmental footprint.

Exploration of Advanced Polymer Architectures and Composites

The true potential of this compound lies in its polymerization to create novel materials. The fluorine atoms on the phenyl ring are expected to impart unique properties to the resulting polymers, such as hydrophobicity, thermal stability, and specific interactions. Future research will likely focus on the synthesis of a variety of polymer architectures.

Homopolymers and Copolymers: The synthesis of homopolymers of this compound will be a foundational step in characterizing its basic properties. However, copolymerization with other vinyl monomers offers a vast design space for tuning material properties. For example, copolymerization with hydrophilic monomers like N-isopropylacrylamide could lead to the creation of stimuli-responsive materials that exhibit a lower critical solution temperature (LCST), a property that is highly sensitive to the molecular environment. mdpi.com

Controlled Radical Polymerization: Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) will be instrumental in creating well-defined polymer architectures. mdpi.comacs.org These methods allow for precise control over molecular weight, dispersity, and block sequencing, which are crucial for applications in fields like drug delivery and nanotechnology. For instance, the synthesis of block copolymers incorporating a poly(this compound) segment could lead to self-assembling nanostructures with unique morphologies.

Polymer Composites: Incorporating this compound-based polymers into composite materials is another promising research direction. The fluorinated nature of the polymer could enhance the interfacial adhesion with other fluorinated materials or provide a low-friction surface in composite applications. Research into composites with carbon nanotubes, graphene, or inorganic nanoparticles could yield materials with superior mechanical, thermal, and electrical properties.

Integration of Machine Learning and Artificial Intelligence in Computational Studies

The vast parameter space associated with polymer design and synthesis presents a significant challenge for traditional experimental approaches. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate materials discovery and optimization. ijisae.orgintellegens.com

Predictive Modeling: For this compound, ML models can be trained on existing data from related N-arylacrylamides to predict key properties. acs.orgnih.gov For example, models could predict the reactivity of the monomer in copolymerization reactions, the glass transition temperature of the resulting polymer, or its solubility in different solvents. Density functional theory (DFT) calculations can provide valuable data for training these models, correlating computed parameters with experimental observations. acs.orgnih.gov

Generative Models for Polymer Design: Generative ML models can be employed to design novel polymer structures with desired properties. ijisae.org By inputting target characteristics, such as a specific thermal stability or dielectric constant, these models can propose new copolymer compositions or polymer architectures incorporating this compound. This approach can significantly reduce the number of experiments required to identify promising candidate materials. The Design-Build-Test-Learn paradigm, which integrates high-throughput synthesis and characterization with ML, offers a pathway to accelerate the development of new biomaterials and other advanced polymers. acs.orgnih.gov

Data-Driven Process Optimization: ML algorithms can also be used to optimize the synthesis and processing conditions for this compound and its polymers. By analyzing data from multiple experiments, these models can identify the optimal reaction temperature, catalyst loading, and monomer concentrations to maximize yield and control polymer properties. nih.gov